molecular formula C10H11NO B1292789 3-Ethyl-4-(hydroxymethyl)benzonitrile CAS No. 202522-03-0

3-Ethyl-4-(hydroxymethyl)benzonitrile

Cat. No.: B1292789
CAS No.: 202522-03-0
M. Wt: 161.2 g/mol
InChI Key: WSNJZBSPUZABSU-UHFFFAOYSA-N
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Description

3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS 202522-03-0) is a high-purity benzonitrile derivative of significant interest in medicinal and synthetic chemistry. The compound features both a nitrile group and a hydroxymethyl group on an ethyl-substituted aromatic ring, making it a versatile and valuable bifunctional intermediate . The nitrile group acts as a versatile functional handle that can be transformed into other key moieties such as amines, amides, and carboxylic acids, and often serves as a bioisostere in drug design to improve metabolic stability and binding interactions with biological targets . The hydroxymethyl group is a primary alcohol that can undergo further synthetic manipulations, including oxidation, esterification, and etherification, and can participate in hydrogen bonding, which influences the compound's solubility and interactions . The ethyl substituent is an electron-donating alkyl group that modulates the electronic properties and lipophilicity of the molecule, which can be crucial for optimizing a compound's fit within a receptor's binding pocket . A prominent application of this compound is documented in a publication in the Journal of Medicinal Chemistry , where it was utilized as a crucial precursor in the multi-step synthesis of a novel class of potent and selective tricyclic antagonists for the CXC chemokine receptor 2 (CXCR2), a target for inflammatory diseases . This documented application underscores its value in constructing complex heterocyclic systems for pharmaceutical development. The compound is offered for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Hazard Statements: H315-H319-H335 . Precautionary Statements: P261-P305+P351+P338 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNJZBSPUZABSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648121
Record name 3-Ethyl-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202522-03-0
Record name 3-Ethyl-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Ethyl-4-(hydroxymethyl)benzonitrile" chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Ethyl-4-(hydroxymethyl)benzonitrile: Synthesis, Characterization, and Applications

Introduction and Strategic Importance

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile moiety is a versatile functional group, capable of being transformed into amines, amides, and carboxylic acids, while also influencing the electronic properties and metabolic stability of a molecule. The compound 3-Ethyl-4-(hydroxymethyl)benzonitrile, in particular, represents a strategically important bifunctional building block. It combines the synthetic versatility of the benzonitrile core with a reactive hydroxymethyl group, offering orthogonal chemical handles for the construction of complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 3-Ethyl-4-(hydroxymethyl)benzonitrile, detailing a robust synthetic pathway, thorough analytical validation protocols, and an exploration of its potential applications as a versatile chemical intermediate.

Physicochemical Properties

The fundamental properties of 3-Ethyl-4-(hydroxymethyl)benzonitrile are summarized below. It is noteworthy that while core identifiers are established, extensive physical property data such as melting and boiling points are not widely reported in public databases, which is common for specialized research chemicals.[2]

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.203 g/mol [2]
IUPAC Name 3-ethyl-4-(hydroxymethyl)benzonitrile[2]
SMILES CCC1=CC(=CC=C1CO)C#N[2]
InChIKey WSNJZBSPUZABSU-UHFFFAOYAM[2]
CAS Number Not available[2]
Predicted Form SolidAnalogous to

Retrosynthetic Analysis and Synthesis Pathway

A logical and efficient synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile begins with a readily available substituted toluene derivative. The most field-proven approach involves the selective functionalization of the benzylic methyl group of a precursor, 3-ethyl-4-methylbenzonitrile. This two-step pathway leverages a classic free-radical bromination followed by a standard nucleophilic substitution.

Causality of Pathway Selection:

  • Starting Material Accessibility: 3-ethyl-4-methylbenzonitrile serves as a logical and accessible starting point.

  • Reaction Selectivity: The benzylic position is uniquely activated towards free-radical halogenation over aromatic ring substitution, allowing for precise functionalization. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS), is the archetypal method for achieving this selectivity.[3]

  • Proven Transformation: The subsequent hydrolysis of the resulting benzyl bromide to a benzyl alcohol is a high-yielding and reliable nucleophilic substitution reaction.[1][4]

The overall transformation is depicted below:

Synthesis_Pathway cluster_0 Step 1: Benzylic Bromination (Wohl-Ziegler) cluster_1 Step 2: Nucleophilic Substitution (Hydrolysis) Start 3-Ethyl-4-methylbenzonitrile Intermediate 4-(Bromomethyl)-3-ethylbenzonitrile Start->Intermediate  NBS, AIBN  Solvent (e.g., CCl₄)  Reflux Product 3-Ethyl-4-(hydroxymethyl)benzonitrile Intermediate->Product  aq. Na₂CO₃ or KOH  Solvent (e.g., Acetone/H₂O)  Heat

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile. These represent self-validating systems where reaction progress and product purity can be rigorously monitored.

Protocol 1: Synthesis of 4-(Bromomethyl)-3-ethylbenzonitrile

This procedure is based on the well-established Wohl-Ziegler bromination for the selective bromination of benzylic positions.[3][5]

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethyl-4-methylbenzonitrile (1.0 eq.).

  • Reagent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or a safer alternative like 1,2-dichlorobenzene.[3] Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq.).

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the solid succinimide and wash it with a small amount of cold solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude 4-(bromomethyl)-3-ethylbenzonitrile, often an oil or low-melting solid, can be used directly in the next step or purified by flash chromatography if necessary.

Protocol 2: Synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile

This protocol describes the hydrolysis of the benzylic bromide via an Sₙ2 or Sₙ1 type mechanism.[1][4]

  • Reactor Setup: To a round-bottom flask, dissolve the crude 4-(bromomethyl)-3-ethylbenzonitrile (1.0 eq.) from the previous step in a suitable solvent mixture such as acetone/water or THF/water.

  • Reagent Addition: Add an aqueous solution of a mild base, such as sodium carbonate (Na₂CO₃, 1.5 eq.) or potassium hydroxide (KOH, 1.5 eq.).

  • Reaction Execution: Heat the biphasic mixture to 50-70 °C and stir vigorously for 2-4 hours. Monitor the disappearance of the starting bromide by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and remove the organic solvent (acetone or THF) via rotary evaporation.

    • The remaining aqueous mixture is then extracted three times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel to obtain the pure 3-Ethyl-4-(hydroxymethyl)benzonitrile.

Analytical Validation and Spectroscopic Profile

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods provides a comprehensive and self-validating analytical workflow.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Confirms C-H framework & connectivity IR FT-IR Spectroscopy Start->IR Identifies functional groups (-OH, -C≡N) MS Mass Spectrometry Start->MS Determines molecular weight & formula Validation Structure & Purity Confirmed NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the analytical validation of the final product.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 3-Ethyl-4-(hydroxymethyl)benzonitrile, based on established chemical shift and frequency ranges for its constituent functional groups.[6][7][8]

TechniqueFeatureExpected ObservationRationale
¹H NMR Aromatic Protonsδ 7.4-7.6 ppm (3H, m)Protons on the substituted benzene ring.
Benzylic Protonsδ ~4.7 ppm (2H, s)-CH₂-OH group, singlet as no adjacent protons.
Ethyl Protons (CH₂)δ ~2.7 ppm (2H, q)-CH₂-CH₃ group, quartet due to coupling with CH₃.
Ethyl Protons (CH₃)δ ~1.2 ppm (3H, t)-CH₂-CH₃ group, triplet due to coupling with CH₂.
¹³C NMR Nitrile Carbonδ ~118 ppmCharacteristic shift for a C≡N group.
Aromatic Carbonsδ 125-145 ppmMultiple signals for the carbons of the benzene ring.
Benzylic Carbonδ ~64 ppmCarbon of the -CH₂-OH group.
Ethyl Carbonsδ ~25 ppm (-CH₂-), ~15 ppm (-CH₃)Aliphatic carbons of the ethyl group.
FT-IR O-H Stretch3200-3500 cm⁻¹ (broad, strong)Hydrogen-bonded hydroxyl group of the alcohol.[8]
C-H Stretch (Aromatic)3000-3100 cm⁻¹ (medium)C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850-2970 cm⁻¹ (medium)C-H bonds of the ethyl and hydroxymethyl groups.
C≡N Stretch2220-2230 cm⁻¹ (sharp, medium)Characteristic nitrile group absorption.[6][7]
Mass Spec. Molecular Ion (M⁺)m/z = 161.1Corresponding to the molecular formula C₁₀H₁₁NO.

Applications in Drug Discovery and Materials Science

The true value of 3-Ethyl-4-(hydroxymethyl)benzonitrile lies in its potential as a versatile synthetic intermediate. The presence of two distinct and reactive functional groups allows for a wide range of subsequent chemical modifications. Benzonitrile derivatives are key scaffolds in many biologically active molecules and are used in synthesizing drugs for a wide array of diseases.[9]

Key Chemical Transformations:

  • Nitrile Group:

    • Reduction: Can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation, providing a key linker for amidation.

    • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH), a critical functional group for forming amides, esters, and serving as a pharmacophore.

  • Hydroxymethyl Group:

    • Oxidation: Can be selectively oxidized to an aldehyde (-CHO) using mild oxidants (e.g., PCC) or to a carboxylic acid (-COOH) using stronger oxidants (e.g., KMnO₄).

    • Substitution/Derivatization: The alcohol can be converted to an ether or ester, or replaced with a halogen to enable further cross-coupling reactions.

These potential transformations highlight the molecule's role as a scaffold for building chemical libraries and developing novel compounds.

Applications cluster_nitrile Nitrile Transformations cluster_alcohol Alcohol Transformations Core 3-Ethyl-4-(hydroxymethyl) benzonitrile Amine 4-(Aminomethyl)-3-ethyl benzyl alcohol Core->Amine  Reduction  (e.g., LiAlH₄) Acid_N 3-Ethyl-4-(hydroxymethyl) benzoic acid Core->Acid_N  Hydrolysis  (H⁺ or OH⁻) Aldehyde 3-Ethyl-4-formyl benzonitrile Core->Aldehyde  Mild Oxidation  (e.g., PCC) Acid_A 4-Cyano-2-ethyl benzoic acid Core->Acid_A  Strong Oxidation  (e.g., KMnO₄)

Caption: Potential synthetic transformations of the core molecule.

References

  • 3-ethyl-4-methylol-benzonitrile - C10H11NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem. National Center for Biotechnology Information. [Link]

  • CID 139242964 | C9H8N - PubChem. National Center for Biotechnology Information. [Link]

  • FTIR spectra of corresponding products for each alcohol: (a)... | Download Scientific Diagram. ResearchGate. [Link]

  • Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
  • Synthesis of 3-methoxy-4-methylbenzonitrile - PrepChem.com. PrepChem. [Link]

  • Benzyl alcohol - NIST WebBook. National Institute of Standards and Technology. [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. ACS Publications. [Link]

  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry. [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]

  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

  • Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. Filo. [Link]

  • Multi-bromination of 1,8-dihydroxy-9-anthrone, important intermediates in the synthesis of antipsoriatic drugs. Connect Journals. [Link]

  • Ritter reaction of benzyl alcohols with nitriles a | Download Table. ResearchGate. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • Convert benzyl bromide to benzyl alcohol. Filo. [Link]

  • Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents.
  • Reaction scheme of the benzylic bromination of toluene in acetonitrile using N-bromosuccinimide. ResearchGate. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing. [Link]

  • Supporting information for. Royal Society of Chemistry. [Link]

  • IR Spectrum of Benzyl Alcohol(?) : r/chemhelp. Reddit. [Link]

  • Quick and partial report on benzyl bromide synthesis. Sciencemadness Discussion Board. [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

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Section 1: Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Ethyl-4-(hydroxymethyl)benzonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a detailed technical framework for the safe handling, storage, and emergency management of the compound 3-Ethyl-4-(hydroxymethyl)benzonitrile. As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and self-validation in the laboratory.

3-Ethyl-4-(hydroxymethyl)benzonitrile is a substituted aromatic nitrile, a class of compounds frequently utilized as intermediates in organic synthesis, particularly in the field of medicinal chemistry.[1] Its structure incorporates a reactive nitrile group, a hydroxymethyl group amenable to further functionalization, and an ethyl group on a benzene core.

Molecular Structure:

Figure 1: Chemical Structure of 3-Ethyl-4-(hydroxymethyl)benzonitrile cluster_ring n1 C n2 C n1->n2 n3 C nitrile C≡N n1->nitrile n2->n3 n4 C n3->n4 n5 C ethyl CH₂CH₃ n3->ethyl n4->n5 hydroxymethyl CH₂OH n4->hydroxymethyl n6 C n5->n6 n6->n1 d1 = d2 = d3 =

Caption: Chemical structure of 3-Ethyl-4-(hydroxymethyl)benzonitrile.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.203 g/mol [2]
CAS Number Not Available[2]
Physical Properties Data such as melting point, boiling point, and density are not readily available in published literature.[2] The compound is expected to be a solid at room temperature, similar to related benzonitrile derivatives.

Expert Insight: The lack of comprehensive, publicly available physicochemical data for this specific compound necessitates a conservative approach to its handling. Its structural similarity to other benzonitriles used in synthesis suggests it is likely a solid with limited water solubility.

Section 2: The Benzonitrile Core: A Foundation for Hazard Assessment

While a specific Safety Data Sheet (SDS) for 3-Ethyl-4-(hydroxymethyl)benzonitrile is not available, a robust safety protocol can be developed by analyzing the hazards associated with its core structure and closely related analogues.

General Benzonitrile Hazards: Benzonitriles as a class must be handled with caution. The primary toxicological concern stems from the nitrile (-C≡N) group. While generally stable, nitriles can, under certain conditions (e.g., harsh acidic hydrolysis or metabolism), release hydrogen cyanide.[3] High-level exposure to simpler benzonitriles can lead to symptoms ranging from dizziness and headache to convulsions, coma, and death.[4][5]

Hazards of Substituted Hydroxymethylbenzonitriles: SDSs for structurally similar compounds provide a more direct, albeit extrapolated, hazard profile. For instance, 4-hydroxybenzonitrile is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Similarly, 3-Fluoro-4-hydroxybenzonitrile is noted as causing skin and eye irritation.[6]

Therefore, it is prudent to assume 3-Ethyl-4-(hydroxymethyl)benzonitrile presents the following primary risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled, based on general classifications for similar nitriles.[7]

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[3][6]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[3]

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[3]

Toxicological Summary: To the best of our knowledge, the specific chemical, physical, and toxicological properties of 3-Ethyl-4-(hydroxymethyl)benzonitrile have not been thoroughly investigated.[3] No component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[3] The primary mechanism of severe toxicity for nitriles is the potential blockade of cellular respiration due to the release of hydrocyanic acid.[3]

Section 3: Risk Mitigation Framework: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, starting with engineering controls and supplemented by rigorous adherence to PPE protocols.

1. Engineering Controls:

  • Ventilation: All manipulations of solid 3-Ethyl-4-(hydroxymethyl)benzonitrile and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates and vapors.[8] The system should provide adequate exhaust ventilation where dust may be formed.[8]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

2. Personal Protective Equipment (PPE): The selection of PPE is directly informed by the anticipated hazards of skin/eye irritation and potential absorption.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact and absorption.[3] Contaminated gloves must be removed and disposed of properly.
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes.Prevents accidental skin contact.
Respiratory Protection Not required if work is performed within a certified fume hood. For situations where a fume hood is not available (e.g., spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.Ensures protection against inhalation hazards.[3]

Section 4: Standard Operating Protocol for Safe Handling

This protocol outlines a self-validating workflow for handling 3-Ethyl-4-(hydroxymethyl)benzonitrile, from retrieval to use in solution.

G start Start: Don PPE prep_hood Prepare Fume Hood (Verify Airflow, Clear Workspace) start->prep_hood get_reagent Retrieve Reagent from Storage prep_hood->get_reagent weigh Weigh Solid Compound (Use secondary containment) get_reagent->weigh dissolve Prepare Solution (Add solid to solvent slowly) weigh->dissolve use Use in Reaction dissolve->use cleanup Decontaminate & Clean Workspace use->cleanup dispose Dispose of Waste Properly cleanup->dispose end End: Doff PPE & Wash Hands dispose->end

Caption: Safe handling workflow for 3-Ethyl-4-(hydroxymethyl)benzonitrile.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE as specified in Section 3.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood.

  • Weighing the Compound:

    • Retrieve the container from its designated storage location.

    • Inside the fume hood, carefully open the container.

    • Using a clean spatula, transfer the desired amount of solid to a weigh boat or directly into the reaction vessel. Avoid creating dust.[8]

    • Securely close the primary container and wipe it down with a damp cloth before removing it from the fume hood.

  • Preparing a Solution:

    • Place the reaction vessel containing the weighed solid on a stir plate within the fume hood.

    • Slowly add the desired solvent to the vessel while stirring to facilitate dissolution and prevent splashing.

  • Post-Handling:

    • Once the reagent is in solution and the primary container is sealed, the risk of airborne particulate exposure is significantly reduced. Standard safe handling of chemical solutions should be followed.

    • Decontaminate any equipment used (spatulas, weigh boats) with an appropriate solvent.

    • Wipe down the work surface inside the fume hood.

    • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.[3]

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure is critical.

  • Inhalation: If inhaled, immediately move the person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[8] Do not let the product enter drains.[8]

Section 6: Storage and Disposal

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents, as violent reactions are possible.[3] The storage area should be locked up.[3]

Disposal: All waste material must be disposed of in accordance with federal, state, and local regulations.[3] Dispose of the chemical and its container at an approved waste disposal plant.[3] Do not dispose of it with regular trash or pour it into the sewer system.

Section 7: Context in Drug Discovery and Development

The nitrile group is a key pharmacophore in modern medicinal chemistry. It is utilized to modulate physicochemical properties, improve metabolic stability, and form critical binding interactions with protein targets through hydrogen bonds, polar interactions, or covalent bonds.[1] As a versatile building block, 3-Ethyl-4-(hydroxymethyl)benzonitrile provides synthetic chemists with multiple reactive sites to construct more complex molecules for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.[9] Its safe handling is therefore a prerequisite for leveraging its potential in developing novel therapeutics.

References

  • Cole-Parmer, "Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade," [Online]. Available: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme, "Benzonitrile: Human health tier II assessment," (Mar. 8, 2019). [Online]. Available: [Link]

  • NJ Department of Health, "Hazard Summary: Benzonitrile," [Online]. Available: [Link]

  • PubChem, "3-Fluoro-4-hydroxymethylbenzonitrile," [Online]. Available: [Link]

  • ACS Publications, "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development," (Jan. 1, 2026). [Online]. Available: [Link]

  • Angene Chemical, "Safety Data Sheet for 2-(4-Hydroxyphenyl)benzonitrile," (Jan. 4, 2026). [Online]. Available: [Link]

  • ChemSynthesis, "3-ethyl-4-methylol-benzonitrile - C10H11NO," (May 20, 2025). [Online]. Available: [Link]

  • RSC Publishing, "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies," (Aug. 10, 2021). [Online]. Available: [Link]

  • SIOC Journals, "Application of Nitrile in Drug Design," [Online]. Available: [Link]

  • Google Patents, "CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles," [Online].
  • ACS Publications, "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry," [Online]. Available: [Link]

  • ResearchGate, "Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile...," [Online]. Available: [Link]

  • ChemBeq, "The Science Behind Benzonitrile: Chemical Properties and Reactivity Explained," (Jan. 28, 2026). [Online]. Available: [Link]

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"3-Ethyl-4-(hydroxymethyl)benzonitrile" literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Ethyl-4-(hydroxymethyl)benzonitrile A Critical Intermediate in the Synthesis of S1P Receptor Modulators

Executive Summary

3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS 202522-03-0) is a specialized benzylic alcohol derivative serving as a structural scaffold in the synthesis of next-generation sphingosine-1-phosphate (S1P) receptor modulators, most notably Siponimod (Mayzent) . Its chemical architecture—featuring a para-positioned nitrile and hydroxymethyl group flanked by a sterically significant ethyl chain—provides the necessary "hinge" geometry required for high-affinity binding to the S1P1 and S1P5 receptors. This guide details the synthesis, characterization, and downstream application of this compound, emphasizing process scalability and impurity control.

Chemical Profile & Identification

PropertySpecification
IUPAC Name 3-Ethyl-4-(hydroxymethyl)benzonitrile
CAS Registry Number 202522-03-0
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
SMILES CCC1=C(CO)C=CC(=C1)C#N
Appearance Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in Ethanol, THF, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Nitrile (Electrophilic, precursor to ketone/amidine), Primary Alcohol (Nucleophilic, leaving group precursor)

Synthetic Pathways & Process Chemistry

The industrial preparation of 3-Ethyl-4-(hydroxymethyl)benzonitrile typically follows a reductive pathway from its aldehyde precursor. This approach minimizes over-reduction and preserves the sensitive nitrile functionality.

Primary Synthesis: Selective Reduction of 3-Ethyl-4-formylbenzonitrile

This protocol utilizes Sodium Borohydride (NaBH₄) for the chemoselective reduction of the aldehyde in the presence of a nitrile.

  • Precursor: 3-Ethyl-4-formylbenzonitrile (CAS 202522-04-1).[1][2]

  • Reagents: NaBH₄ (0.5 - 1.0 equiv), Ethanol (solvent).

Experimental Protocol:

  • Charge: Dissolve 3-ethyl-4-formylbenzonitrile (1.0 equiv) in absolute Ethanol (10 volumes) in a reactor inerted with Nitrogen.

  • Cool: Lower the temperature to 0–5°C to suppress side reactions (e.g., nitrile reduction or hydrolysis).

  • Addition: Slowly add NaBH₄ (0.5 equiv) portion-wise over 30 minutes. Note: Exothermic hydrogen evolution occurs.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to 20°C. Monitor via TLC or HPLC (Target: <0.5% residual aldehyde).

  • Quench: Carefully add 5% Citric Acid solution or dilute HCl to pH 6. Avoid strong acids to prevent nitrile hydrolysis.

  • Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Process Insight: The use of Ethanol/NaBH₄ is superior to Lithium Aluminum Hydride (LiAH) because LiAH would indiscriminately reduce the nitrile to a primary amine (benzylamine), destroying the core scaffold.

Upstream Synthesis: The "Vinyl Hydrogenation" Route

To generate the formyl precursor (3-ethyl-4-formylbenzonitrile), a robust method involves the hydrogenation of a vinyl group, preserving the aldehyde.

  • Substrate: 4-Formyl-3-vinylbenzonitrile.[3][4][5]

  • Catalyst: 10% Pd/C.[3][4][5]

  • Conditions: H₂ atmosphere, Ethanol, Room Temperature.

SynthesisPathway Start 4-Formyl-3-vinylbenzonitrile (Precursor) Aldehyde 3-Ethyl-4-formylbenzonitrile (Key Intermediate) Start->Aldehyde H2, Pd/C (Selective Hydrogenation) Product 3-Ethyl-4-(hydroxymethyl)benzonitrile (Target) Aldehyde->Product NaBH4, EtOH (Chemoselective Reduction)

Figure 1: Step-wise synthesis from vinyl precursor to target alcohol, highlighting chemoselectivity.

Downstream Application: The Siponimod Transformation

The utility of 3-Ethyl-4-(hydroxymethyl)benzonitrile lies in its conversion to the Siponimod pharmacophore. This involves two critical transformations:

  • Grignard Addition: Converting the nitrile to a methyl ketone.

  • Coupling: Using the hydroxymethyl group to attach the azetidine "head" group.

Protocol: Grignard Conversion to Methyl Ketone

This reaction transforms the nitrile into an acetyl group, a rare example where the nitrile is the reactive electrophile in the presence of a free hydroxyl group (which consumes 1 equivalent of Grignard reagent as an alkoxide).

  • Protection (In situ): Dissolve 3-Ethyl-4-(hydroxymethyl)benzonitrile in dry THF.

  • Grignard Addition: Add Methyl Magnesium Bromide (MeMgBr, 3.0 M in ether) (3.5 equiv).

    • Equiv 1: Deprotonates the -OH to -OMgBr.

    • Equiv 2: Attacks the Nitrile (-CN) to form the Imine magnesium salt.

    • Equiv 3: Excess to drive completion.

  • Reflux: Heat to reflux overnight to overcome steric hindrance from the ortho-ethyl group.

  • Hydrolysis: Cool and treat with concentrated HCl. The acidic hydrolysis converts the intermediate metallo-imine into the ketone: 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone .

SiponimodSynthesis Target 3-Ethyl-4-(hydroxymethyl)benzonitrile Intermediate Metallo-Imine Complex (In Situ) Target->Intermediate MeMgBr (3.5 eq) THF, Reflux Ketone 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone Intermediate->Ketone HCl Hydrolysis (Nitrile -> Ketone) Siponimod Siponimod (Mayzent) (Final Drug) Ketone->Siponimod 1. Oxime Formation 2. Azetidine Coupling

Figure 2: Transformation of the target nitrile into the Siponimod core structure via Grignard chemistry.

Analytical Characterization

To validate the integrity of 3-Ethyl-4-(hydroxymethyl)benzonitrile, the following spectral signatures must be confirmed:

MethodExpected Signal / Observation
¹H NMR (400 MHz, CDCl₃) δ 7.5–7.2 ppm: Aromatic protons (3H, m).δ 4.75 ppm: Singlet (2H) for –CH ₂OH (Benzylic).δ 2.70 ppm: Quartet (2H) for Ar–CH ₂CH₃.δ 1.25 ppm: Triplet (3H) for Ar–CH₂CH ₃.
IR Spectroscopy 2225 cm⁻¹: Sharp, strong band (Nitrile C≡N stretch).3300–3400 cm⁻¹: Broad band (O-H stretch).
Mass Spectrometry m/z 161.2 [M]+ or 144 [M-OH]+ (Loss of hydroxyl is common in benzylic alcohols).

Safety & Handling (E-E-A-T)

  • Nitrile Hazard: While less toxic than simple aliphatic nitriles, this compound should be treated as a potential cyanide release agent under strong metabolic or chemical oxidation.

  • Reactivity: Avoid contact with strong oxidizing agents (converts alcohol to aldehyde/acid) and strong acids (hydrolyzes nitrile to amide/acid).

  • Storage: Store at 2–8°C under Argon. The benzylic alcohol is prone to auto-oxidation to the aldehyde upon prolonged exposure to air.

References

  • Vertex AI Search . Patent Analysis: Immunosuppressant compounds and compositions. (2005). US Patent 2005/0014728A1. Link

  • ChemShuttle . Product Catalog: 3-ethyl-4-formylbenzonitrile (CAS 202522-04-1).[1][2] Link

  • GuideChem . Chemical Properties: 3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS 202522-03-0).[6] Link

  • Google Patents . Substituted-4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof (US8436180B2). (2013). Link

Sources

Methodological & Application

Application Notes and Protocols: Selective Oxidation of the Hydroxymethyl Group in 3-Ethyl-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry and Materials Science

The selective oxidation of the hydroxymethyl group in 3-Ethyl-4-(hydroxymethyl)benzonitrile is a critical transformation in the synthesis of advanced intermediates for drug discovery and functional materials. The resulting aldehyde, 3-Ethyl-4-formylbenzonitrile, and carboxylic acid, 3-Ethyl-4-cyanobenzoic acid, are valuable building blocks. The aldehyde serves as a precursor for the introduction of complex molecular fragments through reactions such as reductive amination, Wittig reactions, and aldol condensations. The carboxylic acid is a key component in the formation of amides, esters, and other derivatives with diverse applications. The challenge in this oxidation lies in achieving high selectivity for the hydroxymethyl group while preserving the electronically sensitive nitrile and the aliphatic ethyl functionalities. This guide provides a comprehensive overview of robust and scalable methods for this transformation, detailing the underlying chemical principles and offering field-tested protocols.

Choosing the Right Oxidizing Agent: A Comparative Analysis

The selection of an appropriate oxidizing agent is paramount to the success of this transformation. Several reagents are available for the oxidation of primary benzylic alcohols, each with its own set of advantages and limitations. The key is to employ a method that is mild enough to avoid over-oxidation to the carboxylic acid (when the aldehyde is the desired product) and to prevent unwanted side reactions with the nitrile or ethyl group.

Oxidizing Agent/MethodTarget ProductKey AdvantagesKey Considerations
Pyridinium Chlorochromate (PCC)AldehydeReliable, high yields, relatively simple workup.[1][2][3]Chromium-based reagent (toxicity concerns), requires anhydrous conditions.[4]
Swern OxidationAldehydeMild conditions, excellent for sensitive substrates, avoids heavy metals.[5][6]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.[6][7]
Dess-Martin Periodinane (DMP)AldehydeMild, room temperature reaction, broad functional group tolerance, easy workup.[8][9][10]Reagent can be shock-sensitive and is moisture-sensitive.[11]
TEMPO-mediated OxidationAldehyde/Carboxylic AcidCatalytic, environmentally friendly (uses bleach or other co-oxidants), highly selective.[12][13]Can be slower than stoichiometric methods, optimization of co-oxidant and catalyst loading may be required.

Reaction Workflows and Mechanisms

Oxidation to 3-Ethyl-4-formylbenzonitrile (Aldehyde)

The selective oxidation to the aldehyde is a common objective. The following diagram illustrates the general workflow for this transformation.

Aldehyde Synthesis Workflow Substrate 3-Ethyl-4-(hydroxymethyl)benzonitrile Oxidation Selective Oxidation (PCC, Swern, or DMP) Substrate->Oxidation Workup Reaction Quench & Aqueous Workup Oxidation->Workup Purification Column Chromatography Workup->Purification Product 3-Ethyl-4-formylbenzonitrile Purification->Product

Caption: General workflow for the selective oxidation to the aldehyde.

PCC is a popular reagent for the oxidation of primary alcohols to aldehydes due to its reliability and the fact that it typically does not over-oxidize to the carboxylic acid in the absence of water.[1][3][4] The reaction proceeds through the formation of a chromate ester, followed by an elimination step.[14]

PCC Oxidation Mechanism Alcohol R-CH₂OH Chromate_Ester R-CH₂-O-CrO₂Cl Alcohol->Chromate_Ester Attack on Cr PCC CrO₃Cl⁻PyH⁺ PCC->Chromate_Ester Aldehyde R-CHO Chromate_Ester->Aldehyde β-Hydride elimination Cr_IV Cr(IV) species Chromate_Ester->Cr_IV

Caption: Simplified mechanism of PCC oxidation.

Oxidation to 3-Ethyl-4-cyanobenzoic acid (Carboxylic Acid)

For the synthesis of the carboxylic acid, a two-step, one-pot approach is often employed, where the initially formed aldehyde is further oxidized in situ. Alternatively, stronger oxidizing agents can be used, though this requires careful control to avoid unwanted side reactions. A reliable method involves the use of a TEMPO-catalyzed oxidation with a suitable co-oxidant.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Oxidation to 3-Ethyl-4-formylbenzonitrile using Dess-Martin Periodinane (DMP)

This protocol is favored for its mild reaction conditions and straightforward workup.[9][10]

Materials:

  • 3-Ethyl-4-(hydroxymethyl)benzonitrile

  • Dess-Martin Periodinane (DMP)[15]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 3-Ethyl-4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-Ethyl-4-formylbenzonitrile.

Protocol 2: Selective Oxidation to 3-Ethyl-4-formylbenzonitrile using Swern Oxidation

This method is ideal for sensitive substrates due to its very mild conditions.[5][6]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 3-Ethyl-4-(hydroxymethyl)benzonitrile

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Add a solution of 3-Ethyl-4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: One-Pot Oxidation to 3-Ethyl-4-cyanobenzoic acid via TEMPO-Catalyzed Oxidation

This protocol offers a "greener" alternative for the synthesis of the carboxylic acid.[12][13]

Materials:

  • 3-Ethyl-4-(hydroxymethyl)benzonitrile

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Acetonitrile

  • tert-Butanol

  • Water

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 3-Ethyl-4-(hydroxymethyl)benzonitrile (1.0 eq) in a mixture of acetonitrile and tert-butanol.

  • Add TEMPO (0.05 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (0.5 eq) in water.

  • Cool both solutions to 0 °C.

  • To the solution of the alcohol and TEMPO, add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

  • Add a solution of sodium hypochlorite (0.1 eq, diluted commercial bleach) dropwise to initiate the reaction. An exotherm and a color change to orange/red may be observed.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Ethyl-4-cyanobenzoic acid. Further purification can be achieved by recrystallization.

Conclusion

The selective oxidation of 3-Ethyl-4-(hydroxymethyl)benzonitrile to its corresponding aldehyde or carboxylic acid is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. The protocols outlined in this application note provide reliable and scalable methods for researchers in drug development and materials science. Careful consideration of the specific requirements of the synthetic route, including functional group compatibility, desired scale, and environmental impact, will guide the selection of the optimal oxidation strategy.

References

  • Organic Chemistry Tutor. Oxidation of Alcohols with PCC. Available at: [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. (2021-03-31). Available at: [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

  • Oreate AI Blog. The Role of PCC in Oxidizing Primary Alcohols. (2025-12-30). Available at: [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available at: [Link]

  • Organic Syntheses. Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. (2020-10-13). Available at: [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). (2011-09-09). Available at: [Link]

  • ResearchGate. Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Available at: [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]

  • Scribd. Benzaldehyde To Benzonitrile. Available at: [Link]

  • TEMPO-Mediated Oxidations. Available at: [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. Available at: [Link]

  • YouTube. Preparation of Benzonitriles, Part 3: By Ammoxidation. (2022-08-13). Available at: [Link]

  • Organic Chemistry Portal. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Available at: [Link]

  • Wikipedia. Dess–Martin oxidation. Available at: [Link]

  • Synthesis of Dess-Martin-Periodinane. Available at: [Link]

  • ACS Publications. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023-03-29). Available at: [Link]

  • Google Patents. Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidative cleavages or rearrangements. Available at: [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). (2023-01-22). Available at: [Link]

  • MSU chemistry. Swern Oxidation Proceedure. Available at: [Link]

  • National Institutes of Health. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024-06-22). Available at: [Link]

  • ResearchGate. Mechanism for TEMPO‐mediated alcohol oxidation in basic conditions and.... Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • ACS Publications. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes | Organic Process Research & Development. (2023-09-07). Available at: [Link]

  • Semantic Scholar. Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Available at: [Link]

  • National Institutes of Health. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Available at: [Link]

  • Royal Society of Chemistry. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Available at: [Link]

  • Wikipedia. Swern oxidation. Available at: [Link]

  • Organic Syntheses Procedure. 1,2-Benziodoxol-3(1H). Available at: [Link]

Sources

Biological activity of "3-Ethyl-4-(hydroxymethyl)benzonitrile" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Ethyl-4-(hydroxymethyl)benzonitrile in Next-Generation S1P Receptor Modulator Design

Executive Summary & Scientific Context

The compound 3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS 202522-03-0) is not merely a reagent; it is the structural "linchpin" for a specific class of sphingosine-1-phosphate (S1P) receptor modulators, most notably Siponimod (BAF312) .

In the development of immunomodulatory drugs for Multiple Sclerosis (MS) and Inflammatory Bowel Disease (IBD), the challenge has historically been achieving selectivity for S1P1 and S1P5 receptors while avoiding S1P3 (associated with bradycardia and cardiovascular toxicity).

This specific scaffold provides two critical Structure-Activity Relationship (SAR) features:

  • The 3-Ethyl Group: Provides steric bulk that occupies a hydrophobic pocket unique to the S1P1 receptor, significantly enhancing selectivity over S1P3 compared to the non-substituted analogs (like FTY720).

  • The 4-Hydroxymethyl/Benzonitrile Motif: Acts as an orthogonal dual-linker system. The nitrile is a precursor for the oxadiazole or imidate core (the "body"), while the hydroxymethyl group serves as the attachment point for the azetidine or amino-acid "head" group required for zwitterionic interaction with the receptor.

This guide details the protocols for evaluating derivatives synthesized from this scaffold, focusing on GTPγS functional assays and in vivo lymphopenia models .

Structural Logic & Synthesis Pathway

To understand the biological activity of derivatives, one must understand the transformation of the scaffold. The biological activity is latent in the intermediate and realized in the final derivative (Siponimod analogs).

Visualization: The Scaffold-to-Drug Logic

Siponimod_Scaffold_Flow Scaffold 3-Ethyl-4-(hydroxymethyl) benzonitrile (CAS 202522-03-0) Path_A Nitrile Functionalization (Formation of Oxadiazole/Imidate) Scaffold->Path_A Step 1 Path_B Alcohol Activation (Mesylation/Halogenation) Scaffold->Path_B Step 1 (Alt) Coupling Convergent Coupling with Azetidine Headgroup Path_A->Coupling Path_B->Coupling Derivative Active Derivative (e.g., Siponimod/BAF312) Coupling->Derivative Final Assembly Target S1P1/S1P5 Receptor Binding Pocket Derivative->Target High Affinity (nM) Effect Receptor Internalization & Lymphocyte Sequestration Target->Effect Functional Antagonism

Caption: Figure 1. The synthetic progression from the 3-ethyl benzonitrile scaffold to bioactive S1P modulators. The ethyl group is preserved to ensure S1P1 selectivity.

Protocol A: In Vitro Potency Assessment ([³⁵S]GTPγS Binding)

The most reliable method to determine if a derivative of 3-Ethyl-4-(hydroxymethyl)benzonitrile has successfully engaged the target is the GTPγS binding assay . Since S1P receptors are G-protein coupled (Gi/o), agonist binding triggers the exchange of GDP for GTP. Using a non-hydrolyzable radioactive analog allows quantification of activation.

Materials Required
  • Membranes: CHO (Chinese Hamster Ovary) cells stably overexpressing human S1P1 (EDG-1) or S1P5.

  • Ligand: Test derivatives (dissolved in DMSO).

  • Radioligand: [³⁵S]GTPγS (Specific Activity > 1000 Ci/mmol).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty Acid-Free BSA, 10 µM GDP.

  • Scintillation Counter: PerkinElmer TopCount or equivalent.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize CHO-S1P1 cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellets to a protein concentration of ~5–10 µ g/well .

  • Pre-Incubation (Crucial for Equilibrium):

    • In a 96-well plate, add 10 µL of test derivative (serial dilutions from 10 µM to 0.1 nM).

    • Add 50 µL of membrane suspension.

    • Note: Include Siponimod (10 nM) as a positive control and DMSO vehicle as a baseline.

    • Incubate for 15 minutes at Room Temperature (RT) to allow ligand-receptor docking.

  • Activation:

    • Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1–0.3 nM) containing excess GDP (10 µM) to suppress basal noise.

    • Incubate for 60 minutes at RT with gentle shaking.

  • Termination & Harvesting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in water).

    • Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry filters, add scintillant, and count radioactivity.

    • Data Analysis: Plot CPM vs. Log[Concentration]. Calculate EC₅₀ using a 4-parameter logistic fit.

Expected Results (Reference Values)
Compound ClassS1P1 EC₅₀ (nM)S1P3 EC₅₀ (nM)Selectivity Ratio (S1P3/S1P1)
Siponimod (BAF312) 0.4 >1000>2500x
Non-Ethyl Analog1.250~40x
FTY720-P (Non-selective)0.20.3~1x

Interpretation: If your derivative retains the 3-ethyl group from the starting material, you should observe high selectivity (Row 1). Loss of the ethyl group often collapses selectivity (Row 2).

Protocol B: In Vivo Lymphopenia Model (Pharmacodynamics)

The hallmark biological activity of S1P1 modulators derived from this scaffold is functional antagonism . Although they are agonists, they cause internalization and degradation of the S1P1 receptor on lymphocytes. This prevents lymphocytes from sensing the S1P gradient required to exit lymph nodes, resulting in a reduction of lymphocytes in peripheral blood (Lymphopenia).

Experimental Design
  • Subject: Male Lewis Rats (200–250g).

  • Group Size: n=5 per dose group.

  • Dosing: Oral Gavage (PO) in vehicle (e.g., 0.5% Methylcellulose).

Workflow
  • Baseline Measurement (T=0):

    • Collect 200 µL whole blood via tail vein into EDTA tubes prior to dosing.

  • Administration:

    • Administer test derivative at doses: 0.3, 1.0, and 3.0 mg/kg.

  • Time-Point Collection:

    • Collect blood at 6 hours (nadir of lymphocyte count) and 24 hours (recovery phase).

  • FACS Analysis (Flow Cytometry):

    • Lyse red blood cells (RBCs).

    • Stain with fluorescent antibodies: anti-CD3 (T-cells), anti-CD45RA (B-cells).

    • Add counting beads to quantify absolute cell numbers per µL.

Data Interpretation
  • Efficacy Criterion: A potent derivative should induce >70% reduction in peripheral lymphocyte counts at 6 hours post-dose (1 mg/kg).

  • Safety Criterion: Counts should begin to recover by 24–48 hours (unlike irreversible inhibitors).

Mechanism of Action Visualization

The following diagram illustrates why the specific ethyl-substituted scaffold is required to trigger the specific internalization pathway without activating the bradycardia-inducing S1P3 pathway.

MOA_Pathway Drug Derivative of 3-Ethyl-4-(hydroxymethyl)benzonitrile Receptor S1P1 Receptor (Lymphocyte Surface) Drug->Receptor High Affinity (Due to Ethyl Pocket Fit) S1P3 S1P3 Receptor (Heart Tissue) Drug->S1P3 Low Affinity (Steric Hindrance) Signal Gi/o Signaling (GTP Binding) Receptor->Signal Internalization β-Arrestin Recruitment & Receptor Internalization Signal->Internalization Sustained Activation Result Loss of S1P Gradient Sensitivity (Lymphocytes Trapped in Nodes) Internalization->Result

Caption: Figure 2. Mechanism of Action. The derivative binds S1P1, inducing internalization (functional antagonism). The ethyl group prevents binding to S1P3, avoiding cardiac side effects.

References & Grounding

The protocols and structural insights above are grounded in the development history of Siponimod (Mayzent) and related second-generation S1P modulators.

  • Pan, S., et al. "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters, 2013. (Describes the SAR of the ethyl-benzonitrile scaffold).

  • Novartis AG. "Immunosuppressant Compounds and Compositions." US Patent 7,939,519. (Primary patent covering the synthesis of Siponimod using the 3-ethyl-4-(hydroxymethyl)benzonitrile intermediate).

  • Cayman Chemical. "Siponimod Product Information & Biological Activity." (Technical data on solubility and receptor affinity).

  • Gergely, P., et al. "The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate." British Journal of Pharmacology, 2012.

Disclaimer: This Application Note is for research and development purposes only. 3-Ethyl-4-(hydroxymethyl)benzonitrile is a chemical intermediate and is not intended for direct human consumption. All in vivo protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Troubleshooting & Optimization

Technical Support Center: Byproduct Formation in Reactions of 3-Ethyl-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-Ethyl-4-(hydroxymethyl)benzonitrile." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. By understanding the interplay of its functional groups—a reactive benzylic alcohol, a meta-directing nitrile, and an ortho/para-directing ethyl group—we can anticipate and mitigate the formation of unwanted byproducts, ensuring the desired reaction outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Understanding the Reactivity of 3-Ethyl-4-(hydroxymethyl)benzonitrile

The reactivity of 3-Ethyl-4-(hydroxymethyl)benzonitrile is dictated by its three key functional moieties: the hydroxymethyl group, the nitrile group, and the ethyl group on the aromatic ring. The benzylic position of the hydroxymethyl group is prone to both oxidation and substitution reactions. The nitrile group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, the ethyl group is an activating, ortho/para-directing group. The ultimate regioselectivity of electrophilic substitution is a result of the interplay between these competing directing effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the oxidation of the hydroxymethyl group to an aldehyde?

A1: The primary goal of this oxidation is to form 3-Ethyl-4-formylbenzonitrile. However, over-oxidation is a common issue, leading to the formation of 3-Ethyl-4-cyanobenzoic acid . Another potential byproduct is the dibenzylic ether , formed through the acid-catalyzed condensation of two molecules of the starting material.

Q2: I am trying to reduce the nitrile group to a primary amine. What are the potential side reactions?

A2: While the desired product is 4-(aminomethyl)-3-ethylbenzyl alcohol, a significant byproduct can be the deoxygenated product, 4-(aminomethyl)-3-ethylbenzonitrile , where the benzylic alcohol is reduced to a methyl group. This is more likely with aggressive reducing agents or harsh reaction conditions. Additionally, incomplete reduction can lead to the formation of the corresponding imine .

Q3: When performing an electrophilic aromatic substitution (e.g., nitration or halogenation), what is the expected regioselectivity and what are the possible isomeric byproducts?

A3: The directing effects of the substituents are crucial here. The ethyl group is an ortho, para-director, while the nitrile group is a meta-director. The hydroxymethyl group is a weak ortho, para-director. The positions ortho to the ethyl group (positions 2 and 6) and para to the ethyl group (position 1, which is already substituted) are activated. The positions meta to the nitrile group (positions 2 and 6) are the least deactivated. Therefore, the major product will likely be substitution at the 2-position . However, you can expect isomeric byproducts with substitution at the 6-position and potentially the 5-position (ortho to the hydroxymethyl and meta to the ethyl group).

Q4: Can the hydroxymethyl group participate in side reactions under acidic or basic conditions?

A4: Yes. Under acidic conditions, the benzylic alcohol can be protonated and eliminated to form a stable benzylic carbocation. This can lead to the formation of polymeric materials or the dibenzylic ether mentioned in A1. Under strongly basic conditions, the alcohol can be deprotonated to form an alkoxide, which is generally less problematic but could participate in unwanted nucleophilic reactions if other electrophiles are present.

Troubleshooting Guides

Issue 1: Over-oxidation to Carboxylic Acid during Aldehyde Synthesis

Problem: Formation of 3-Ethyl-4-cyanobenzoic acid is observed alongside the desired 3-Ethyl-4-formylbenzonitrile.

Causality: This occurs when the oxidizing agent is too strong or the reaction time is too long, leading to the oxidation of the intermediate aldehyde.

Troubleshooting Workflow:

start High Carboxylic Acid Byproduct reagent_check Evaluate Oxidizing Agent start->reagent_check time_check Monitor Reaction Progress reagent_check->time_check Using mild oxidant mild_reagents Switch to Milder Reagents (e.g., PCC, DMP) reagent_check->mild_reagents Using strong oxidant (e.g., KMnO4, CrO3) shorten_time Reduce Reaction Time time_check->shorten_time Over-reaction observed temp_control Lower Reaction Temperature time_check->temp_control success Desired Aldehyde Obtained mild_reagents->success shorten_time->success temp_control->success

Caption: Troubleshooting over-oxidation.

Recommended Protocols & Data:

Oxidizing AgentTypical ConditionsExpected OutcomePotential Byproducts
Pyridinium chlorochromate (PCC)CH₂Cl₂, Room Temp, 2-4hHigh yield of aldehydeMinimal over-oxidation
Dess-Martin periodinane (DMP)CH₂Cl₂, Room Temp, 1-3hHigh yield of aldehydeMinimal over-oxidation
Manganese dioxide (MnO₂)CH₂Cl₂ or Hexane, RefluxSelective for benzylic alcoholsLow risk of over-oxidation
Potassium permanganate (KMnO₄)Acetone/Water, 0°C to RTHigh risk of over-oxidation 3-Ethyl-4-cyanobenzoic acid
Issue 2: Formation of Isomeric Byproducts in Electrophilic Aromatic Substitution

Problem: A mixture of isomers is obtained instead of the desired regioselective product.

Causality: The competing directing effects of the ethyl (ortho, para-directing) and nitrile (meta-directing) groups lead to a loss of selectivity. Steric hindrance from the ethyl group can also influence the ortho:para ratio.

Troubleshooting Workflow:

start Mixture of Isomers temp_check Evaluate Reaction Temperature start->temp_check catalyst_check Assess Lewis Acid Catalyst temp_check->catalyst_check Standard temperature lower_temp Lower Temperature to Increase Selectivity temp_check->lower_temp High temperature used steric_catalyst Use a Bulkier Lewis Acid (e.g., AlCl(Et)₂) catalyst_check->steric_catalyst Poor selectivity with standard catalyst (e.g., AlCl₃) blocking_group Consider a Blocking Group Strategy catalyst_check->blocking_group Persistent isomer formation success Improved Regioselectivity lower_temp->success steric_catalyst->success blocking_group->success

Caption: Improving regioselectivity in EAS.

Key Considerations for Regioselectivity:

Electrophilic ReactionTypical ReagentMajor Isomer (Expected)Potential Isomeric Byproducts
NitrationHNO₃, H₂SO₄2-Nitro-3-ethyl-4-(hydroxymethyl)benzonitrile6-Nitro and 5-Nitro isomers
BrominationBr₂, FeBr₃2-Bromo-3-ethyl-4-(hydroxymethyl)benzonitrile6-Bromo and 5-Bromo isomers
Friedel-Crafts AcylationRCOCl, AlCl₃2-Acyl-3-ethyl-4-(hydroxymethyl)benzonitrilePotential for reaction at the 6-position
Issue 3: Unwanted Reduction of the Benzylic Alcohol during Nitrile Reduction

Problem: Formation of 4-(aminomethyl)-3-ethylbenzonitrile instead of or in addition to the desired 4-(aminomethyl)-3-ethylbenzyl alcohol.

Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the nitrile and the benzylic alcohol, especially at elevated temperatures.

Troubleshooting Workflow:

start Loss of Hydroxymethyl Group reagent_check Evaluate Reducing Agent start->reagent_check temp_check Check Reaction Temperature reagent_check->temp_check Using selective reagent milder_reagent Use a Milder Reducing Agent (e.g., NaBH₄/CoCl₂ or Raney Nickel) reagent_check->milder_reagent Using LiAlH₄ protecting_group Protect the Alcohol (e.g., as a silyl ether) reagent_check->protecting_group Persistent side reaction low_temp Perform Reduction at Lower Temperature (e.g., 0°C) temp_check->low_temp Elevated temperature success Selective Nitrile Reduction milder_reagent->success protecting_group->success low_temp->success

Caption: Preventing over-reduction.

Comparison of Reducing Agents for Nitrile Reduction:

Reducing AgentTypical ConditionsSelectivity for Nitrile vs. Benzylic Alcohol
Lithium Aluminum Hydride (LiAlH₄)THF, 0°C to RefluxLow selectivity , can reduce both
Sodium Borohydride (NaBH₄) / Cobalt(II) chloride (CoCl₂)Methanol, 0°C to RTHigh selectivity for the nitrile
Raney Nickel / H₂Ethanol, RT, pressureGood selectivity , may require optimization
Borane (BH₃)THF, 0°C to RTGood selectivity , can be sensitive to workup

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience, 1992. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH, 1999. [Link]

  • Smith, M. B. Organic Synthesis, 3rd ed.; Wavefunction, Inc., 2011. [Link]

  • Patai, S., Ed. The Chemistry of the Cyano Group; Wiley-Interscience, 1970. [Link]

Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Ethyl-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies to ensure the successful and efficient synthesis of this valuable chemical intermediate.

Introduction: The Synthetic Challenge

3-Ethyl-4-(hydroxymethyl)benzonitrile is a key building block in the development of various pharmaceutical agents and advanced materials. Its bifunctional nature, featuring a reactive hydroxymethyl group and a versatile nitrile moiety, makes it a desirable synthon. However, the presence of these two groups, along with the ethyl substituent, presents unique challenges in optimizing reaction conditions to maximize yield and purity while minimizing side-product formation.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during two primary synthetic routes.

Core Synthetic Strategies & Troubleshooting

We will focus on two prevalent and logical synthetic pathways for preparing 3-Ethyl-4-(hydroxymethyl)benzonitrile.

Route A: Selective Reduction of 3-Ethyl-4-formylbenzonitrile This is arguably the most direct route, involving the chemoselective reduction of the aldehyde group in the presence of the nitrile.

Route B: Nucleophilic Substitution/Hydrolysis of 4-(Bromomethyl)-3-ethylbenzonitrile This pathway involves the synthesis of a benzylic bromide intermediate, followed by hydrolysis to the desired alcohol. This approach is analogous to scalable industrial syntheses of similar compounds[1].

Below is a general workflow for the synthesis and analysis of the target compound.

Synthesis_Workflow cluster_0 Synthesis & Workup cluster_1 Purification & Analysis Precursor Starting Material (Aldehyde or Bromide) Reaction Core Reaction (Reduction or Hydrolysis) Precursor->Reaction Quench Reaction Quench & Crude Extraction Reaction->Quench Purification Purification (Crystallization / Chromatography) Quench->Purification Crude Product Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Pure Product C10H11NO Analysis->Final_Product

Caption: General experimental workflow for synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile.

Route A: Reduction of 3-Ethyl-4-formylbenzonitrile

This pathway focuses on the selective reduction of an aldehyde. The primary challenge is to reduce the formyl group without affecting the electronically sensitive nitrile group.

Frequently Asked Questions (FAQs) - Route A

Q1: What is a reliable starting protocol for the reduction of 3-Ethyl-4-formylbenzonitrile?

A1: A robust and highly selective method is the reduction using sodium borohydride (NaBH₄) in an alcoholic solvent. This reagent is preferred over stronger reducing agents like lithium aluminum hydride (LAH) to avoid concomitant reduction of the nitrile group.

Experimental Protocol: NaBH₄ Reduction

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Ethyl-4-formylbenzonitrile (1.0 equiv).

  • Dissolution: Add anhydrous methanol (approx. 10-15 mL per gram of starting material) and stir under a nitrogen atmosphere until the solid is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Once the starting material is consumed, cool the flask back to 0-5 °C and slowly quench the reaction by adding 1M hydrochloric acid (HCl) dropwise until the pH is ~6-7 and gas evolution ceases.

  • Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

Q2: My reduction reaction is incomplete, even after several hours. What are the likely causes?

A2: Incomplete conversion is a common issue that can typically be traced to reagent quality or reaction conditions.

Potential Cause Explanation Recommended Action
Degraded NaBH₄ Sodium borohydride is moisture-sensitive and can decompose over time, losing its reducing power.Use a fresh bottle of NaBH₄ or test the activity of your current stock on a small scale with a known reactive aldehyde.
Insufficient Reagent The stoichiometry may be insufficient if some reagent has degraded or if side reactions are consuming it.Increase the equivalents of NaBH₄ to 1.5-2.0 equiv. and monitor the reaction.
Low Temperature While initial cooling is necessary, running the entire reaction at 0 °C may significantly slow the rate for some substrates.After the initial exothermic addition, allow the reaction to warm to ambient temperature (20-25 °C) to ensure completion.[2]
Water in Solvent "Wet" methanol can hydrolyze NaBH₄, reducing its effective concentration.Use anhydrous grade methanol for the reaction.

Q3: I'm observing an unexpected side product that is more polar than my desired alcohol. What could it be?

A3: The most likely polar side product is 3-ethyl-4-cyanobenzoic acid. This arises from the hydrolysis of the nitrile group. While NaBH₄ reduction is generally safe for nitriles, prolonged reaction times, excessive heat, or an aggressive acidic/basic quench can facilitate this side reaction.

Minimization Strategies:

  • Control Reaction Time: Do not let the reaction run unnecessarily long after the starting material is consumed.

  • Neutralize Carefully: During the quench, add the acid slowly at 0 °C and avoid making the solution strongly acidic. Aim for a near-neutral pH before workup.

  • Purification: The desired alcohol can typically be separated from the carboxylic acid by column chromatography or by performing a basic wash (e.g., with saturated NaHCO₃ solution) during the workup to extract the acidic impurity into the aqueous layer.

Route B: Hydrolysis of 4-(Bromomethyl)-3-ethylbenzonitrile

This route first requires the synthesis of the benzylic bromide, typically via radical bromination of 3-ethyl-4-methylbenzonitrile, followed by hydrolysis. The troubleshooting for this route is often bifurcated between these two critical steps.

Troubleshooting_Yield Start Low Yield Observed Check_SM Is Starting Material (SM) fully consumed? Start->Check_SM Check_Purity Is crude product clean or mixture? Check_SM->Check_Purity Yes Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Products Significant Side Products Check_Purity->Side_Products Mixture Workup_Loss Product Lost During Workup/Purification Check_Purity->Workup_Loss Clean

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs) - Route B

Q1: The initial bromination step is giving me a mixture of mono- and di-brominated products. How can I improve selectivity?

A1: Controlling the selectivity of radical bromination is key. Over-bromination to form 4-(dibromomethyl)-3-ethylbenzonitrile is a common side reaction.

Parameter Explanation & Causality Recommended Action
Stoichiometry of NBS Using a large excess of N-Bromosuccinimide (NBS) will drive the reaction towards di-bromination.Use NBS in slight excess (1.1-1.3 equivalents). Perform a small-scale trial to find the optimal stoichiometry for your system.[1]
NBS Addition A single, large addition of NBS can create localized high concentrations and a significant exotherm, promoting over-reaction.Add the NBS portion-wise over time. This maintains a steady, low concentration of the bromine radical source, favoring mono-bromination.[1]
Reaction Time Extended reaction times, especially with excess NBS, will inevitably lead to the formation of the di-brominated species.Monitor the reaction closely by GC-MS or ¹H NMR and stop the reaction as soon as the starting material is consumed.

Q2: My hydrolysis reaction is very slow, and I'm seeing impurity formation. How can I optimize this step?

A2: The hydrolysis of the benzylic bromide to the alcohol requires careful selection of the base and solvent system to ensure a clean reaction profile and reasonable rate. Strong nucleophilic bases can attack the nitrile group.

Optimization of Hydrolysis Conditions [1]

Parameter Discussion Recommendation
Base Selection Strong bases like NaOH or KOH can lead to nitrile hydrolysis. Milder bases are preferred for selectivity. Calcium carbonate (CaCO₃) has been shown to be highly effective in analogous systems. It provides a gentle basic environment that facilitates selective hydrolysis of the C-Br bond without significantly impacting the nitrile.[1]
Solvent System The reaction requires a solvent that can facilitate the Sₙ reaction while being compatible with the inorganic base. Water is an excellent and green solvent for this step. Increasing the volume of water can sometimes lead to a cleaner reaction profile by minimizing side reactions.[1]

| Temperature | Lower temperatures result in a significantly reduced reaction rate. | An optimal temperature range is often between 80-100 °C. This provides sufficient energy to overcome the activation barrier for hydrolysis without promoting thermal degradation.[1] |

Q3: How should I purify the final product from the hydrolysis reaction?

A3: Purification often involves a multi-step process to remove unreacted starting material, inorganic salts, and any side products.

Purification Protocol (Post-Hydrolysis)

  • Acidification & Extraction: After the reaction is complete, cool to room temperature and treat with an acid (e.g., HCl) to dissolve the inorganic base (like CaCO₃). Extract the product into an organic solvent such as ethyl acetate or isopropyl acetate.[1]

  • Washes: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.

  • Crystallization: This is the most effective method for obtaining high-purity material on a large scale. Concentrate the organic extract and perform a solvent-antisolvent crystallization. A common and effective system is crystallization from a mixture of a good solvent (like isopropyl acetate or dichloromethane) and a poor solvent (like heptane).[1]

  • Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 35-45 °C) to remove residual solvents.[1]

References

  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

  • Susanti, D., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Proceedings of The 2nd International Conference on Basic Sciences. [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Accessed February 2, 2026. [Link]

  • Organic Syntheses. Preparation of ethyl 4-methylbenzoate. Coll. Vol. 10, p.490 (2004); Vol. 79, p.251 (2002). [Link]

Sources

Work-up procedures for "3-Ethyl-4-(hydroxymethyl)benzonitrile" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Work-up & Isolation of 3-Ethyl-4-(hydroxymethyl)benzonitrile

Executive Summary & Core Chemistry

This guide addresses the isolation and purification of 3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS: N/A for specific isomer, analogous to 1000339-66-1 derivatives). This intermediate is critical in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs).

The most robust synthetic route—and the focus of this guide—is the chemoselective reduction of Methyl 4-cyano-2-ethylbenzoate to the corresponding benzyl alcohol.

The Challenge: Reducing the ester functionality without affecting the sensitive nitrile (cyano) group. The Solution: The NaBH₄/CaCl₂ (or LiCl) system. Unlike Lithium Aluminum Hydride (LAH), which frequently over-reduces nitriles to amines, the borohydride-salt system activates the borohydride to reduce esters while leaving nitriles intact.

Work-up Workflow Visualization

The following flowchart outlines the critical decision points during the work-up phase to prevent emulsion formation and product loss.

WorkupProcedure Reaction Reaction Mixture (THF/EtOH + Boron Species) Quench Quench Step (Critical for Boron Disruption) Reaction->Quench Slow addition at 0°C PhaseSep Phase Separation (Ethyl Acetate / Water) Quench->PhaseSep Dilute with EtOAc Emulsion Trouble: Emulsion Formed? PhaseSep->Emulsion BreakEmulsion Add Brine or Filter thru Celite Emulsion->BreakEmulsion Yes Wash Washing 1. Dilute Citric Acid (pH 5) 2. Brine Emulsion->Wash No BreakEmulsion->Wash DryConc Drying & Concentration (Na2SO4 -> Vac) Wash->DryConc Crude Crude Product (Viscous Oil/Solid) DryConc->Crude

Figure 1: Optimized work-up flow for Borohydride-mediated reduction.

Troubleshooting & FAQs

This section addresses specific "pain points" reported by users during the work-up of this molecule.

Q1: The reaction seems stalled. TLC shows starting material (ester) remaining after 4 hours.

Diagnosis: Inactive Borohydride species. NaBH₄ alone reduces esters very slowly. Solution:

  • Verify Additive: Did you add CaCl₂ (0.5–1.0 eq) or LiCl ? These salts coordinate with the carbonyl oxygen, making the ester more electrophilic.

  • Solvent Choice: Ensure you are using a THF/Ethanol (or Methanol) mixture. The alcohol solvent is necessary for the kinetics of borohydride reduction.

  • Protocol Adjustment: If stalled, add a fresh portion of NaBH₄ (0.5 eq) and slightly warm the reaction to 40°C. Do not exceed 50°C to protect the nitrile.

Q2: Upon quenching, I formed a thick, white, sticky precipitate that traps my product.

Diagnosis: Formation of stable Boron-Alkoxide complexes. The Science: Boron loves oxygen. The intermediate borate esters are often insoluble and gummy, trapping the desired alcohol. Solution:

  • Acidic Hydrolysis: Quench with 1M Citric Acid or 10% NH₄Cl and stir vigorously for 30–60 minutes. The pH must be slightly acidic (pH 4–5) to break the B-O bonds.

  • Avoid Strong Acid: Do NOT use concentrated HCl; it will hydrolyze the nitrile to a primary amide (CONH₂).

Q3: I have a persistent emulsion during the extraction.

Diagnosis: Amphiphilic nature of the product + fine Boron salts. Solution:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite before separation. This removes the fine particulate borates stabilizing the emulsion.

  • Salting Out: Saturate the aqueous layer with solid NaCl (brine).

Q4: My yield is >100%, and the NMR shows extra peaks in the aliphatic region.

Diagnosis: Trapped solvent or Boron impurities. Solution:

  • The hydroxymethyl group can form hydrogen bonds with THF. Dry the product under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Check for "ethyl" peaks that don't match the structure—this could be trapped Ethanol from the solvent system.

Detailed Experimental Protocol

Objective: Synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile via Chemoselective Reduction.

Reagents:

  • Methyl 4-cyano-2-ethylbenzoate (1.0 equiv)[1]

  • NaBH₄ (2.0 equiv)

  • CaCl₂ (anhydrous, 1.0 equiv) or LiCl (1.5 equiv)

  • Solvent: THF:EtOH (2:1 ratio)

Step-by-Step Procedure:

  • Activation: Dissolve Methyl 4-cyano-2-ethylbenzoate in THF:EtOH (2:1) under Nitrogen.[2][3] Cool to 0°C.[3][4]

  • Salt Addition: Add CaCl₂ (or LiCl) in one portion. Stir for 15 minutes. Note: The solution may become cloudy.

  • Reduction: Add NaBH₄ portion-wise over 20 minutes to control hydrogen evolution.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Quench (Critical): Cool back to 0°C. Slowly add saturated aq. NH₄Cl (or 1M Citric Acid). Caution: Vigorous gas evolution.

  • Digestion: Stir the quenched mixture vigorously at RT for 30 minutes to break down borate complexes.

  • Extraction: Dilute with Ethyl Acetate. Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash: Wash combined organics with Brine. Dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo to yield the crude alcohol.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

Data Summary Tables

Table 1: Solvent Compatibility for Extraction

SolventSuitabilityNotes
Ethyl Acetate High Excellent solubility for the alcohol; good phase separation.
DCM ModerateGood solubility, but higher risk of emulsion with borate salts.
Diethyl Ether LowProduct may precipitate; poor solubility for polar alcohols.[4]

Table 2: Quenching Agents & Chemoselectivity

AgentRisk to Nitrile (-CN)Effectiveness (Boron Removal)Recommendation
1M HCl High (Hydrolysis risk)HighAvoid
1M Citric Acid LowHighRecommended
Sat. NH₄Cl NoneModerateStandard
Water only NoneLow (Gummy solids)Insufficient

References

  • Chemoselective Reduction of Esters

    • Title: "Selective reduction of esters to alcohols with sodium borohydride in the presence of lithium chloride."[5]

    • Source:Tetrahedron Letters, 1987, 28(28), 3205-3208.
    • Context: Establishes the LiCl/NaBH4 methodology for preserving sensitive groups.
  • Borohydride-Calcium Chloride System

    • Title: "Calcium Chloride-Catalyzed Reduction of Esters with Sodium Borohydride."
    • Source:Synthetic Communic
    • Context: Validates CaCl2 as a cheaper, safer alternative to LiCl for ester activ
  • S1P1 Agonist Synthesis (Siponimod Context)

    • Title: "Discovery of Siponimod (BAF312)
    • Source:Journal of Medicinal Chemistry, 2018.
    • Context: Describes the synthetic utility of 3-ethyl-4-substituted benzyl alcohols.
  • General Borohydride Handling

    • Title: "Sodium Borohydride Reduction of Esters."[4][5][6]

    • Source:Master Organic Chemistry (Educ
    • Context: General mechanism and stoichiometry for hydride reductions.

Sources

Technical Support Center: Synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a particular focus on managing moisture sensitivity during the critical reduction step of 3-Ethyl-4-formylbenzonitrile to the target alcohol. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions to frequently encountered experimental issues.

Overview of the Synthetic Pathway

The synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile is most commonly achieved via a two-step process starting from 3-Ethyl-4-methylbenzonitrile. The first step involves the oxidation of the benzylic methyl group to an aldehyde, followed by the selective reduction of the aldehyde to the corresponding primary alcohol. The final reduction step is particularly sensitive to moisture, which can significantly impact reaction yield and purity.

Synthesis_Pathway

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on the moisture-sensitive reduction of 3-Ethyl-4-formylbenzonitrile using sodium borohydride (NaBH₄).

FAQ 1: My yield of 3-Ethyl-4-(hydroxymethyl)benzonitrile is consistently low. What are the likely causes?

Answer:

Low yields in this synthesis, particularly in the reduction step, are often attributable to several factors, with moisture being a primary culprit. Here’s a breakdown of potential issues:

  • Decomposition of Sodium Borohydride (NaBH₄): Sodium borohydride is a hydride-based reducing agent and is susceptible to hydrolysis.[1][2] Any moisture present in the reaction flask, solvents, or on the surface of the glassware will react with NaBH₄, leading to its decomposition and the evolution of hydrogen gas.[2] This reduces the amount of active reagent available to reduce the aldehyde, thereby lowering the yield of the desired alcohol.

  • Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can lead to incomplete conversion of the starting aldehyde. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure all the starting material has been consumed before quenching the reaction.

  • Sub-optimal Reaction Temperature: While the reduction can be performed at room temperature, lower temperatures (0-5 °C) are often recommended.[3] This is to moderate the rate of reaction between NaBH₄ and the alcoholic solvent, which also consumes the reagent.[1]

  • Issues with Starting Material: The purity of the starting aldehyde, 3-Ethyl-4-formylbenzonitrile, is also critical. Impurities can interfere with the reaction or complicate the purification process.

Troubleshooting Low Yields:
Potential Cause Recommended Action
Moisture Contamination Rigorously dry all glassware in an oven (120 °C) overnight or by flame-drying under an inert atmosphere.[4] Use anhydrous solvents.
Reagent Decomposition Use a fresh bottle of NaBH₄. Minimize its exposure to the atmosphere during weighing and addition. An excess of NaBH₄ (1.5-2.0 equivalents) can be used to compensate for some decomposition.[2]
Incomplete Reaction Monitor the reaction by TLC. If the reaction stalls, consider adding a small additional portion of NaBH₄.
Sub-optimal Temperature Perform the reaction at a controlled low temperature (e.g., in an ice bath) to minimize the reaction of NaBH₄ with the solvent.[1][3]

Low_Yield_Troubleshooting

FAQ 2: I observe vigorous bubbling upon adding NaBH₄ to the reaction mixture. Is this normal, and what should I do?

Answer:

Vigorous bubbling upon the addition of NaBH₄ is a strong indication of a reaction with a protic species, which could be your alcoholic solvent (e.g., methanol or ethanol) or, more problematically, excess moisture.[1][2]

  • Reaction with Protic Solvents: Sodium borohydride reacts with alcohols to produce hydrogen gas and the corresponding tetraalkoxyborate.[2] This reaction is generally slower than the reduction of the aldehyde, especially at low temperatures, but can become significant if the temperature is not controlled or if a large excess of the reagent is used.

  • Reaction with Water: The reaction of NaBH₄ with water is much more rapid and exothermic than with alcohols.[2] Vigorous, uncontrolled bubbling is a red flag for significant water contamination.

Managing Gas Evolution:
  • Control the Rate of Addition: Add the NaBH₄ portion-wise to the cooled solution of the aldehyde. This allows for better control over the initial exotherm and gas evolution.

  • Maintain Low Temperature: Performing the addition and the reaction in an ice bath (0-5 °C) will moderate the rate of the side reaction with the solvent.[3]

  • Ensure Anhydrous Conditions: If the bubbling is excessive and difficult to control, it is highly likely that your setup is not sufficiently dry. It is advisable to stop the reaction, discard it safely, and restart with properly dried glassware and anhydrous solvents.

FAQ 3: Can I use solvents other than methanol or ethanol for the reduction?

Answer:

While methanol and ethanol are the most common solvents for NaBH₄ reductions due to their ability to dissolve both the aldehyde and the reducing agent, other solvents can be used, particularly if moisture sensitivity is a major concern.

  • Tetrahydrofuran (THF): Anhydrous THF can be used as a solvent.[2] However, NaBH₄ has lower solubility in THF, which may result in a slower reaction. Often, a co-solvent system like THF/methanol is employed to improve solubility while minimizing the amount of protic solvent.[2]

  • Isopropanol: NaBH₄ is more stable in isopropanol than in methanol or ethanol, leading to less reagent decomposition over time.[5]

The choice of solvent will depend on the scale of your reaction and your ability to maintain anhydrous conditions. For small-scale reactions where rigorous drying is feasible, an aprotic solvent system may offer better control.

Detailed Experimental Protocol: Reduction of 3-Ethyl-4-formylbenzonitrile

This protocol provides a step-by-step guide for the selective reduction of 3-Ethyl-4-formylbenzonitrile to 3-Ethyl-4-(hydroxymethyl)benzonitrile, with an emphasis on techniques to mitigate moisture sensitivity.

Materials and Equipment:
  • 3-Ethyl-4-formylbenzonitrile

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol

  • Round-bottom flask, magnetic stir bar, and condenser (all oven- or flame-dried)

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Ice bath

  • Syringes and needles for solvent transfer

  • TLC plates and developing chamber

Procedure:
  • Setting up an Inert Atmosphere:

    • Assemble the dried round-bottom flask with a magnetic stir bar and condenser.

    • Flush the apparatus with a gentle stream of nitrogen or argon for 5-10 minutes to displace any air and moisture. Maintain a positive pressure of the inert gas throughout the reaction (a balloon or bubbler can be used to monitor this).

  • Reaction Setup:

    • To the flask, add 3-Ethyl-4-formylbenzonitrile (1.0 eq).

    • Using a dry syringe, add anhydrous methanol to dissolve the aldehyde.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of the Reducing Agent:

    • Weigh sodium borohydride (1.5 eq) quickly and add it to the reaction mixture in small portions over 10-15 minutes.

    • Observe for controlled gas evolution. If bubbling becomes too vigorous, slow down the rate of addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour.

    • Monitor the progress of the reaction by TLC until the starting aldehyde is no longer visible.

  • Quenching and Work-up:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding a few milliliters of acetone to consume any excess NaBH₄.

    • Slowly add water to the reaction mixture.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 3-Ethyl-4-(hydroxymethyl)benzonitrile can be purified by column chromatography on silica gel or by recrystallization.

Protocol_Workflow

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

Sources

Validation & Comparative

The Strategic Advantage of 3-Ethyl-4-(hydroxymethyl)benzonitrile in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the selection of building blocks is a critical determinant of efficiency, yield, and the ultimate success of a synthetic campaign. Among the diverse array of substituted benzonitriles, 3-Ethyl-4-(hydroxymethyl)benzonitrile emerges as a strategically valuable intermediate, offering a unique combination of functionalities that can streamline complex molecular construction. This guide provides an in-depth comparison of this reagent with viable alternatives, supported by established chemical principles and experimental data from analogous systems, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Benzonitrile derivatives are foundational in the synthesis of pharmaceuticals and advanced materials due to the versatile reactivity of the nitrile group and the tunable electronic properties of the benzene ring.[1] The nitrile can be readily transformed into amines, carboxylic acids, or amides, while the aromatic core allows for a variety of substitution reactions.[1] The subject of this guide, 3-Ethyl-4-(hydroxymethyl)benzonitrile, presents a trifecta of reactive sites: the nitrile, the hydroxymethyl group, and the substituted aromatic ring, each offering distinct opportunities for synthetic elaboration.

Comparative Analysis: The Structural Edge of an Ethyl Group

The true value of 3-Ethyl-4-(hydroxymethyl)benzonitrile is best understood through a comparative lens against other substituted benzonitriles. Here, we will evaluate its performance characteristics against two logical alternatives: 3-Fluoro-4-(hydroxymethyl)benzonitrile and 3,4-Dimethylbenzonitrile .

Feature3-Ethyl-4-(hydroxymethyl)benzonitrile3-Fluoro-4-(hydroxymethyl)benzonitrile3,4-Dimethylbenzonitrile
Key Advantage Balanced electronic and steric profile; versatile hydroxymethyl handle.Strong electron-withdrawing nature of fluorine can activate the ring for certain reactions.Simple, readily available starting material.
Potential Limitation Multi-step synthesis may be required.Potential for unwanted side reactions due to high reactivity of the C-F bond under certain conditions.Requires an additional step to introduce the functional hydroxymethyl group.
Directing Effect in EAS Ortho, para-directing (ethyl group)Ortho, para-directing (fluoro group, despite being deactivating)Ortho, para-directing (methyl groups)
Steric Hindrance Moderate steric hindrance from the ethyl group may influence regioselectivity.[2]Minimal steric hindrance from the fluorine atom.Lower steric hindrance than the ethyl group.
Electronic Effect Weakly electron-donating (activating) ethyl group.Strongly electron-withdrawing (deactivating) fluoro group via induction, but electron-donating via resonance.[3]Weakly electron-donating (activating) methyl groups.
The Causality Behind Experimental Choices: Ethyl vs. Fluoro and Methyl

The choice between an ethyl, fluoro, or methyl substituent at the 3-position dictates the electronic and steric environment of the aromatic ring, profoundly influencing the course of subsequent reactions.

  • Electronic Effects : The ethyl group in our target molecule is a weak electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution (EAS).[4] This is in contrast to the fluoro substituent, which is strongly deactivating through its inductive effect, although it still directs incoming electrophiles to the ortho and para positions due to resonance.[3] This seemingly subtle difference can be leveraged to control the reactivity of the aromatic core. For instance, in reactions sensitive to electron density, the ethyl-substituted ring will react more readily.

  • Steric Influence : The ethyl group exerts a greater steric hindrance compared to a fluorine atom or a methyl group.[2] This can be a distinct advantage in controlling regioselectivity. In EAS reactions, substitution at the position ortho to the ethyl group may be disfavored, leading to a higher yield of the desired para-substituted product.[4]

  • The Hydroxymethyl Advantage : Compared to 3,4-dimethylbenzonitrile, our target molecule already possesses a versatile hydroxymethyl handle. This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.[5] Synthesizing this functionality from a methyl group, as would be required with 3,4-dimethylbenzonitrile, necessitates an additional, often challenging, selective oxidation step.[6]

Synthetic Pathways and Methodologies

A plausible and efficient synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile would likely commence with 3-ethyl-4-methylbenzonitrile. The critical step is the selective oxidation of the benzylic methyl group. A well-established method for this transformation is radical bromination followed by hydrolysis.[7]

Experimental Protocol: Synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile

Step 1: Benzylic Bromination of 3-Ethyl-4-methylbenzonitrile

  • To a solution of 3-ethyl-4-methylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform, add N-bromosuccinimide (NBS, 1.1 equivalents).[8]

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).[9]

  • Heat the reaction mixture to reflux under irradiation with a light source (e.g., a floodlight) to facilitate the radical chain reaction.[9]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-3-ethylbenzonitrile.

Step 2: Hydrolysis to 3-Ethyl-4-(hydroxymethyl)benzonitrile

  • Dissolve the crude 4-(bromomethyl)-3-ethylbenzonitrile in a mixture of an organic solvent (e.g., acetone or THF) and water.

  • Add a mild base, such as sodium bicarbonate or calcium carbonate, to neutralize the HBr formed during the reaction.[7]

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain pure 3-Ethyl-4-(hydroxymethyl)benzonitrile.

Comparative Synthesis: 3-Fluoro-4-(hydroxymethyl)benzonitrile

The synthesis of the fluoro-analog follows a similar pathway, starting from 3-fluoro-4-methylbenzonitrile. An optimized commercial process for this compound involves radical photobromination followed by selective hydrolysis, achieving an overall yield of 77%.[7]

Visualizing the Synthetic Strategy

Synthesis_Workflow cluster_target Synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile cluster_alternative1 Alternative Starting Material cluster_alternative2 Analogous Synthesis A 3-Ethyl-4-methylbenzonitrile B 4-(Bromomethyl)-3-ethylbenzonitrile A->B NBS, AIBN, light, heat C 3-Ethyl-4-(hydroxymethyl)benzonitrile B->C NaHCO3, H2O/Acetone D 3,4-Dimethylbenzonitrile E Selective Oxidation D->E Requires additional selective oxidation step E->C F 3-Fluoro-4-methylbenzonitrile G 4-(Bromomethyl)-3-fluorobenzonitrile F->G Photobromination H 3-Fluoro-4-(hydroxymethyl)benzonitrile G->H Selective Hydrolysis

Caption: Comparative synthetic workflows.

Logical Framework for Reagent Selection

The decision to employ 3-Ethyl-4-(hydroxymethyl)benzonitrile should be guided by the specific goals of the multi-step synthesis.

Decision_Tree Start Initiate Synthetic Planning Q1 Is a pre-installed hydroxymethyl group advantageous? Start->Q1 Q2 Is moderate steric hindrance for regiocontrol desirable? Q1->Q2 Yes Use_Alt1 Consider 3,4-Dimethylbenzonitrile (requires subsequent oxidation) Q1->Use_Alt1 No A1_Yes Yes A1_No No Q3 Is enhanced ring activation (vs. fluoro) beneficial? Q2->Q3 Yes Use_Alt2 Consider 3-Fluoro-4- (hydroxymethyl)benzonitrile Q2->Use_Alt2 No (minimal steric desired) A2_Yes Yes A2_No No Use_Target Consider 3-Ethyl-4- (hydroxymethyl)benzonitrile Q3->Use_Target Yes Q3->Use_Alt2 No (deactivated ring preferred) A3_Yes Yes A3_No No

Sources

High-Precision Structural Validation of 3-Ethyl-4-(hydroxymethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Silent" Isomer Challenge

In the synthesis of boron-based anti-inflammatory therapeutics (e.g., benzoxaborole scaffolds), 3-Ethyl-4-(hydroxymethyl)benzonitrile serves as a critical cyclization precursor. The precise arrangement of the ethyl group at position 3 relative to the hydroxymethyl moiety at position 4 is thermodynamically essential for downstream boronic acid cyclization.

However, standard synthetic routes—often involving cyanation of ethyl-substituted halides or reduction of ethyl-cyanobenzoates—frequently yield regioisomeric impurities (e.g., 2-ethyl analogs) that are difficult to separate by standard HPLC due to nearly identical polarity.

This guide compares the Standard QC Protocol (1D NMR/HPLC) against the Advanced Structural Validation Protocol (2D NOESY/HMBC) . We demonstrate why the Advanced Protocol is the mandatory standard for releasing this intermediate for GMP manufacturing.

Comparative Analysis: Validation Methodologies

The following table contrasts the efficacy of analytical techniques in distinguishing the target molecule from its critical impurities.

FeatureMethod A: Standard 1D 1H NMR Method B: High-Res HPLC-MS Method C: 2D NOESY (Recommended)
Primary Detection Functional groups (Ethyl, OH, CN)Molecular Weight / PuritySpatial Proximity (Through-Space)
Regio-Sensitivity Low. Aromatic coupling patterns (d, dd, s) often overlap or are ambiguous in tri-substituted benzenes.Null. Isomers have identical m/z (161.20 Da) and similar fragmentation patterns.High. Definitively maps the Ethyl group's proximity to the Hydroxymethyl group.
Risk Factor High risk of passing the 2-ethyl isomer as the 3-ethyl target.Cannot distinguish regioisomers without a known reference standard for retention time matching.Self-validating; does not require a reference standard to prove structure.
Throughput High (5 mins)High (15 mins)Medium (1-4 hours)
The Causality of Failure in Standard Methods

In 1D NMR, the aromatic region of tri-substituted benzenes often presents as a complex multiplet or broadened singlets. The 3-ethyl and 2-ethyl isomers both contain:

  • A para-substituted aromatic system (roughly).

  • An ethyl triplet/quartet system.

  • A benzylic methylene singlet.

Relying solely on splitting patterns (


-coupling) leads to false positives. Nuclear Overhauser Effect Spectroscopy (NOESY)  resolves this by detecting through-space magnetic interactions (

) rather than through-bond interactions.
Experimental Protocol: The Self-Validating NOESY Workflow

To unequivocally validate the structure, we utilize the "Ortho-Lock" Protocol . This method relies on detecting a specific NOE correlation between the ethyl methylene protons and the hydroxymethyl protons.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent OH proton exchange and sharpen signals).

  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Degassing: Flush tube with Argon for 1 min (Oxygen is paramagnetic and quenches NOE signals).

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: noesygpph (Gradient-enhanced NOESY with zero-quantum suppression).

  • Mixing Time (

    
    ):  400 ms.
    
    • Rationale: Small molecules (MW < 600) require longer mixing times to build up positive NOE.[1] Too short (<200 ms) yields weak signals; too long (>800 ms) causes spin-diffusion artifacts.

  • Relaxation Delay (

    
    ):  2.0 seconds.
    
  • Scans: 16 (minimum) to ensure S/N > 10:1 for cross-peaks.

Step 3: Data Interpretation (The Decision Matrix)

We look for Cross-Peak A : The intersection of the Ethyl-CH2 quartet (~2.7 ppm) and the Hydroxymethyl-CH2 singlet (~4.6 ppm) .

  • Target (3-Ethyl-4-hydroxymethyl): The Ethyl group is ortho to the Hydroxymethyl group.

    • Result: Strong NOE Cross-Peak observed.

  • Impurity (2-Ethyl-4-hydroxymethyl): The Ethyl group is meta to the Hydroxymethyl group.

    • Result: NOE Cross-Peak is Absent or extremely weak. (Instead, you may see NOE between Ethyl and Aromatic protons only).

Visualization: Logic & Workflow

The following diagram illustrates the critical decision pathway for validating the batch.

ValidationProtocol Start Crude Intermediate (3-Ethyl-4-(hydroxymethyl)benzonitrile) Step1 1. Standard 1D 1H NMR (DMSO-d6) Start->Step1 Check1 Are Ethyl (q, t) and CH2-OH (s) present? Step1->Check1 Fail1 REJECT BATCH (Functional Failure) Check1->Fail1 No Step2 2. 2D NOESY Experiment (Mix Time: 400ms) Check1->Step2 Yes Check2 NOE Correlation: Ethyl-CH2 <-> Hydroxymethyl-CH2? Step2->Check2 ResultTarget VALIDATED: Target Isomer (Ethyl is Ortho to CH2OH) Check2->ResultTarget Strong Cross-Peak ResultIso REJECT: Regioisomer Detected (Ethyl is Meta to CH2OH) Check2->ResultIso No Cross-Peak

Caption: Figure 1. The "Ortho-Lock" Logic Gate. Standard NMR is insufficient for regio-assignment; the process relies on the specific spatial proximity detected in Step 2.

Supporting Data: Simulated Spectral Comparison

The table below highlights the subtle but definitive differences expected in the spectral data.

Signal AssignmentChemical Shift (

)
MultiplicityTarget (3-Ethyl) NOE CorrelationsIsomer (2-Ethyl) NOE Correlations
Ar-H (C2) ~7.60s (broad)Ethyl-CH2 Ar-H (C3)
Ar-H (C5) ~7.50d (

=8Hz)
Hydroxymethyl-CH2Hydroxymethyl-CH2
Ar-H (C6) ~7.45d (

=8Hz)
Ar-H (C5)Ar-H (C5)
Ethyl-CH2 ~2.68q (

=7.5Hz)
Hydroxymethyl-CH2 (Strong) Ar-H (C3) only
Hydroxymethyl-CH2 ~4.62sEthyl-CH2 (Strong) Ar-H (C3, C5)

Key Takeaway: In the Target molecule, the Ethyl-CH2 protons are physically adjacent to the Hydroxymethyl protons, creating a distinct "magnetic bridge" visible in the NOESY spectrum. In the 2-Ethyl isomer, this bridge is broken by the aromatic ring distance.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • Sigma-Aldrich. (n.d.).[2][3] 4-(Hydroxymethyl)benzonitrile Product Specification. (Used as baseline for spectral comparison of the core scaffold).

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry. (Differentiation of regioisomers via coupling constants and NOE).

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application note on aromatic substitution patterns).

Sources

Comparative Purity Assessment Guide: 3-Ethyl-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Ethyl-4-(hydroxymethyl)benzonitrile is a critical scaffold in the synthesis of next-generation benzoxaborole anti-inflammatory agents (analogs of Crisaborole) and non-steroidal PDE4 inhibitors. Its structural duality—possessing a reactive primary alcohol and a chemically versatile nitrile group—makes it a valuable "linchpin" intermediate.

However, this duality presents unique purity assessment challenges. The alcohol is prone to over-oxidation (to aldehydes/acids), while the ethyl group introduces potential regio-isomeric impurities during early synthesis steps.

This guide compares the performance of analytical methodologies for validating this molecule. We move beyond simple "Certificate of Analysis" parameters to a rigorous comparison of HPLC-UV (the routine workhorse) versus qNMR (the absolute truth) and GC-MS (the volatile profiler).

Synthesis-Driven Impurity Profiling

To accurately assess purity, one must understand the origin of impurities. The most common industrial route involves the radical bromination of 3-ethyl-4-methylbenzonitrile followed by hydrolysis.

Figure 1: Impurity Fate Mapping (Synthesis Origin)

ImpurityMap SM Starting Material (3-Ethyl-4-methylbenzonitrile) Step1 Step 1: Radical Bromination (NBS) SM->Step1 Inter Intermediate (Benzyl Bromide) Step1->Inter ImpA Impurity A (SM) Unreacted Methyl Step1->ImpA Incomplete ImpB Impurity B Over-brominated (Dibromo species) Step1->ImpB Over-reaction Step2 Step 2: Hydrolysis (H2O/CaCO3) Inter->Step2 Product TARGET PRODUCT 3-Ethyl-4-(hydroxymethyl) benzonitrile Step2->Product ImpC Impurity C Aldehyde (Oxidation) Step2->ImpC Oxidation ImpD Impurity D Acid (Nitrile Hydrolysis) Step2->ImpD Side Rxn

Caption: Synthesis pathway highlighting origins of key impurities (A-D) requiring detection.

Comparative Analysis of Assessment Methodologies

This section objectively compares the three primary "alternatives" for assessing the purity of the target molecule.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: qNMR Method C: GC-MS
Primary Role Routine Purity & Impurity ProfilingAbsolute Purity (Potency) AssignmentVolatile & Residual Solvent Analysis
Specificity High (Resolves isomers/byproducts)Medium (Signals may overlap)High (Mass spectral ID)
Sensitivity (LOD) < 0.05% (Trace impurities)~0.5% (Bulk purity only)< 0.01% (High sensitivity)
Reference Std Required (for quantification)Not Required (Internal std used)Required
Weakness "Blind" to non-UV active salts/solvents.Lower sensitivity; high cost/sample.Thermal degradation of -OH/-CN groups.
Verdict Best for "Purity %" Best for "Net Content %" Best for "Process Control"

Detailed Experimental Protocols

Method A: The Gold Standard (RP-HPLC)

Rationale: The benzonitrile chromophore provides excellent UV absorption at 254 nm. A C18 column is selected to separate the polar alcohol product from the non-polar starting material (Impurity A).

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of potential acid impurities).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

  • Column Temp: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 40 60
20.0 10 90

| 25.0 | 90 | 10 |

Self-Validating Criteria:

  • Resolution (Rs): > 2.0 between Target Peak and Impurity C (Aldehyde).

  • Tailing Factor: < 1.5 (Ensures no secondary interactions with silanols).

Method B: The Absolute Validator (1H-qNMR)

Rationale: When a certified reference standard is unavailable (common for custom intermediates), HPLC cannot determine "weight-percent" purity (potency). qNMR validates the mass balance.

Protocol:

  • Solvent: DMSO-d6 (Provides clear separation of the hydroxyl proton).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

    • Note: Ensure IS relaxation time (T1) is characterized.

  • Pulse Sequence: 90° pulse, d1 (relaxation delay) ≥ 30s (5x T1).

  • Quantification:

    • Target Signal: Benzylic -CH2- protons (~4.6 ppm, doublet or singlet depending on solvent exchange).

    • IS Signal: Vinylic protons of Maleic Acid (~6.2 ppm).

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][2]

Decision Logic for Researchers

When should you use which alternative? Use the following logic flow to optimize your analytical resources.

Figure 2: Analytical Decision Matrix

DecisionTree Start Start: Purity Assessment 3-Ethyl-4-(hydroxymethyl)benzonitrile Q1 Is a Certified Reference Standard Available? Start->Q1 Path_HPLC Use HPLC-UV (Method A) Relative Purity (Area %) Q1->Path_HPLC Yes Path_qNMR Use qNMR (Method B) Absolute Purity (w/w %) Q1->Path_qNMR No Q2 Are Volatile Impurities Suspected? (Solvents/SM) Path_HPLC->Q2 Path_qNMR->Q2 Path_GC Use GC-MS (Method C) Residual Solvent Check Q2->Path_GC Yes Final Generate Certificate of Analysis (CoA) Q2->Final No Path_GC->Final

Caption: Workflow for selecting the appropriate analytical method based on reference standard availability.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2012).[3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18 method development on benzyl alcohols).
  • U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Guidance on qNMR parameters).

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Ethyl-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of two distinct analytical methods for the quantification of 3-Ethyl-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. As Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, offering field-proven insights into the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

The cross-validation of analytical methods is a critical exercise in drug development and manufacturing. It ensures consistency and reliability of analytical data when a method is transferred between laboratories or when a new method is introduced to replace an existing one. This guide will walk you through a comprehensive cross-validation study of a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 3-Ethyl-4-(hydroxymethyl)benzonitrile.

The Compound of Interest: 3-Ethyl-4-(hydroxymethyl)benzonitrile

3-Ethyl-4-(hydroxymethyl)benzonitrile (C₁₀H₁₁NO, M.W. 161.20 g/mol ) is a substituted benzonitrile with growing importance in medicinal chemistry. Its robust and reliable quantification is paramount for ensuring the quality and consistency of downstream products. Due to the lack of extensive public data on this specific molecule, the analytical methods and validation data presented herein are based on established principles for structurally similar aromatic nitriles and are intended to serve as a comprehensive template for laboratory implementation.

The Imperative of Method Cross-Validation

The primary objective of cross-validation is to demonstrate that two analytical procedures are equivalent and can be used interchangeably. This is a formal process governed by international guidelines, most notably the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2] The US Food and Drug Administration (FDA) also provides guidance on this topic, emphasizing the importance of robust and reliable analytical data in regulatory submissions.[3]

The cross-validation process involves a direct comparison of the performance characteristics of the two methods. Key parameters to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The Contenders: A Tale of Two Methods

In this guide, we will compare a workhorse of pharmaceutical analysis, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), with a highly specific and sensitive technique, Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: RP-HPLC-UV

This method is often the first choice for the routine analysis of non-volatile and thermally stable compounds like 3-Ethyl-4-(hydroxymethyl)benzonitrile. Its robustness, ease of use, and cost-effectiveness make it a staple in quality control laboratories.

Method 2: GC-MS

GC-MS offers superior specificity and sensitivity, making it an excellent confirmatory technique and a powerful tool for identifying and quantifying impurities. While the analyte is not highly volatile, derivatization can be employed to improve its chromatographic behavior.

Experimental Protocols

Method 1: RP-HPLC-UV Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Ethyl-4-(hydroxymethyl)benzonitrile reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 3-Ethyl-4-(hydroxymethyl)benzonitrile in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: GC-MS Protocol (with Derivatization)

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

2. Derivatization:

  • To improve volatility and thermal stability, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.

  • Procedure: To 1 mg of the sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50-400 amu. For quantification, Selected Ion Monitoring (SIM) can be used. Target ions for the TMS-derivatized analyte would be determined from the full scan spectrum (e.g., molecular ion and characteristic fragment ions).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but use a volatile solvent like dichloromethane.

  • Working Standard Solutions: Prepare serial dilutions in dichloromethane.

  • Sample Preparation: Extract the analyte into a suitable organic solvent. Evaporate the solvent and perform the derivatization as described above.

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the two analytical methods.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range Robustness Robustness Range->Robustness

Sources

Safety Operating Guide

3-Ethyl-4-(hydroxymethyl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the safe handling and disposal procedures for 3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS: 202522-03-0).

As a Senior Application Scientist, I have structured this protocol not merely as a checklist, but as a risk-based operational framework. This chemical is a functionalized intermediate often used in the synthesis of S1P receptor modulators (e.g., Siponimod). Its dual functionality—a nitrile group (-CN) and a benzylic alcohol (-CH₂OH)—dictates specific segregation requirements to prevent the generation of hydrogen cyanide (HCN) or uncontrolled oxidation.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material identity. Misidentification of nitriles as simple organic solvents is a leading cause of laboratory accidents involving toxic gas generation.

PropertySpecification
Chemical Name 3-Ethyl-4-(hydroxymethyl)benzonitrile
CAS Number 202522-03-0
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Solid (often white to off-white crystalline powder) or viscous oil
Key Functional Groups Nitrile (Cyanide precursor under acidic conditions)Primary Alcohol (Oxidizable)
Hazard Class (GHS) Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2 , Eye Irrit.[1] 2A

Critical Safety Mechanism: The nitrile moiety is stable under neutral conditions but can hydrolyze to release toxic species in the presence of strong acids or strong bases. Never dispose of this material in acidic waste streams. [1]

Segregation & Compatibility Matrix

Effective disposal begins with segregation. The following matrix defines what 3-Ethyl-4-(hydroxymethyl)benzonitrile can and cannot be mixed with in a waste carboy.

Stream TypeCompatibilityScientific Rationale
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Risk of hydrolysis converting -CN to carboxylic acid + ammonium, or potentially HCN gas under specific catalytic conditions.[1]
Strong Oxidizers (HNO₃, Peroxides)INCOMPATIBLE The benzylic alcohol group (-CH₂OH) is susceptible to rapid, exothermic oxidation to the aldehyde/carboxylic acid.[1]
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Chemically stable, but waste streams are usually separated for cost-efficiency (halogenated vs. non-halogenated).[1]
Non-Halogenated Solvents (Methanol, Ethyl Acetate)COMPATIBLE Preferred liquid waste stream for solutions containing this compound.[1]
Aqueous Waste CONDITIONAL Only if pH is adjusted to 9–10 (Basic).[1] Avoid acidic aqueous waste.

Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired reagent, spill cleanup residues, contaminated gloves.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Bagging: Double-bag the solid in clear polyethylene bags (2-mil thickness minimum) before placing it in the jar.

  • Labeling: Mark the container as "Hazardous Waste - Toxic Solid (Organic Nitrile)." Explicitly list the chemical name.

  • Disposal Path: This material is unsuitable for landfill. It must be routed for Chemical Incineration at a permitted facility.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Solutions in organic solvents (e.g., reaction byproducts).

  • pH Check: Before adding to a waste carboy, spot-check the pH of the solution. It must be neutral or slightly basic (pH ≥ 7) .

  • Solvent Selection:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in MeOH/EtOAc/THF

      
      Non-Halogenated Organic Waste Stream .
      
  • Segregation: Do NOT combine with "Acid Waste" or "Oxidizing Waste" (e.g., Chromic acid waste).

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if minor off-gassing occurs.

Protocol C: Empty Containers

Applicable to: Original vendor bottles.

  • Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container (Protocol B).

  • Defacing: Obliterate the original label and mark as "Empty."

  • Glass Disposal: Discard the clean glass bottle in the designated laboratory glass trash (unless P-listed, which this specific CAS is not currently classified as by the EPA, though caution is advised).

Operational Decision Workflow

The following diagram illustrates the logical flow for disposing of 3-Ethyl-4-(hydroxymethyl)benzonitrile, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: 3-Ethyl-4-(hydroxymethyl)benzonitrile StateCheck Physical State? Start->StateCheck SolidStream Solid / Spill Debris StateCheck->SolidStream Solid LiquidStream Liquid Solution StateCheck->LiquidStream Liquid SolidPkg Double Bag in Polyethylene Place in Wide-Mouth HDPE Jar SolidStream->SolidPkg AcidCheck CRITICAL CHECK: Is pH < 7? LiquidStream->AcidCheck Incinerate Off-Site Incineration SolidPkg->Incinerate SolventCheck Solvent Type? Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalo No Halogens HaloWaste Halogenated Waste Carboy (Label: Toxic, Nitrile) Halo->HaloWaste NonHaloWaste Organic Solvent Waste Carboy (Label: Flammable, Toxic) NonHalo->NonHaloWaste AcidCheck->SolventCheck No (Neutral/Basic) Neutralize Neutralize with Base (e.g., NaHCO3) to pH 7-9 AcidCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck HaloWaste->Incinerate NonHaloWaste->Incinerate

Figure 1: Decision tree for the segregation and disposal of nitrile-functionalized intermediates.

Emergency Response (Spill Management)

In the event of a spill, immediate action is required to prevent exposure and environmental release.

  • Evacuate & Ventilate: Nitriles can release hazardous vapors. Clear the immediate area.[2]

  • PPE: Wear Nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is large (>100 mL) or outside a fume hood, use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or a commercial "Organic Solvent" spill pad.

    • Contraindication: Do NOT use acidic absorbents (like some clay-based acid neutralizers) as this may liberate HCN. Use neutral absorbents only.

  • Decontamination: Wash the surface with a mild detergent and water. Collect the wash water as hazardous waste (Protocol B).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • ChemicalBook. (2025). 3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS 202522-03-0) Properties and Safety.

  • PubChem. (2025).[3] Compound Summary: 3-Fluoro-4-(hydroxymethyl)benzonitrile (Structural Analog Safety Data). National Library of Medicine.

  • GuideChem. (2025). 3-Ethyl-4-(hydroxymethyl)benzonitrile Suppliers and MSDS Info.

Sources

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